molecular formula C16H27NO6 B2993271 rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis CAS No. 1251728-74-1

rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis

Cat. No.: B2993271
CAS No.: 1251728-74-1
M. Wt: 329.393
InChI Key: ZZFHYYHMRANMAT-QWRGUYRKSA-N
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Description

Rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis is a useful research compound. Its molecular formula is C16H27NO6 and its molecular weight is 329.393. The purity is usually 95%.
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Safety and Hazards

The safety and hazards associated with this compound are not detailed in the sources I found. As with any chemical compound, appropriate safety precautions should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future directions for research and development involving this compound are not specified in the sources I found. Given its structure, it could potentially be used as a building block in the synthesis of a variety of organic compounds, including pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of this compound is the GABA (γ-aminobutyric acid) transporter . GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, which terminates the action of GABA. They play a crucial role in maintaining the balance and precision of neurotransmission .

Mode of Action

This compound acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the concentration of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect of GABA on the post-synaptic neuron, resulting in decreased neuronal excitability .

Biochemical Pathways

The inhibition of GABA uptake affects the GABAergic pathway . The increased concentration of GABA in the synaptic cleft enhances the activation of GABA receptors, leading to hyperpolarization of the neuron. This makes the neuron less likely to fire an action potential, thus reducing neuronal excitability .

Result of Action

The result of the compound’s action is a decrease in neuronal excitability. This could potentially be used to treat conditions characterized by excessive neuronal activity, such as epilepsy and neuropathic pain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution. Additionally, the presence of other substances that interact with GABA transporters could potentially affect the efficacy of the compound .

Properties

IUPAC Name

(3S,6S)-1,6-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-8-7-10(12(18)19)9-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFHYYHMRANMAT-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251728-74-1
Record name rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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